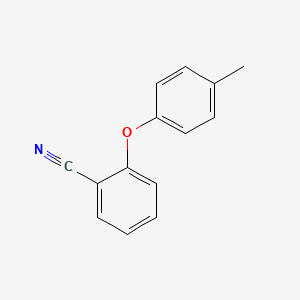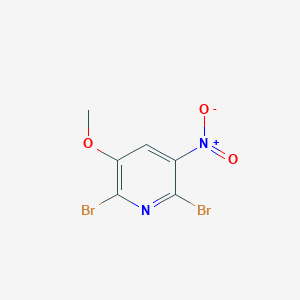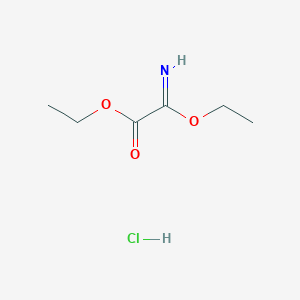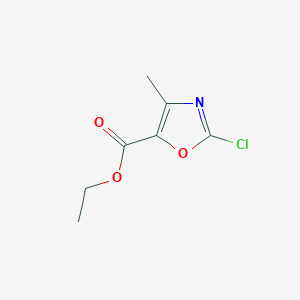
(3-Metiltiofen-2-il)metanol
Descripción general
Descripción
The compound "(3-Methylthiophen-2-yl)methanol" is a derivative of thiophene, which is a heterocyclic compound. The structure of this compound is characterized by the presence of a thiophene ring with a methyl group at the 3-position and a methanol group attached to the thiophene ring. This structure is closely related to 3-methylthiophene but differs due to the presence of the hydroxyl group, which significantly alters its chemical and physical properties .
Synthesis Analysis
The synthesis of derivatives of 3-methylthiophene, such as [2-(3-Methylthienyl)]di(1-adamantyl)methanol, involves the formation of isomers that differ in their stability and can undergo rotation upon heating. The equilibrium between these isomers and the activation energies required for their interconversion have been studied, providing insights into the steric and electronic effects that influence the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques and X-ray diffraction crystallography. For instance, the crystal structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol has been determined, revealing the molecular conformation and packing stabilized by intermolecular interactions . Similarly, the structure of (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol has been characterized, showing that the 1,3-dioxane ring exhibits a chair conformation and forms a one-dimensional chain structure through hydrogen bonding .
Chemical Reactions Analysis
The electrochemical behavior of 3-thiophenemethanol, a compound closely related to "(3-Methylthiophen-2-yl)methanol," has been compared to that of 3-methylthiophene. The presence of the -CH2OH substituent plays a crucial role in the electropolymerization process, leading to the formation of electro-inactive polymer deposits. The nucleophilicity of the substituent is a determining factor in the reactions of the radical cations produced during polymerization .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The electrochemical properties of polymers derived from the polymerization of 2,5-dibromo-3-methylthiophene, for example, show stability in aqueous media and exhibit redox behavior associated with the metal ion incorporated into the polymer matrix . The crystal structure and biological activity of related compounds also provide valuable information about their physical properties and potential applications .
Aplicaciones Científicas De Investigación
Síntesis Orgánica
(3-Metiltiofen-2-il)metanol: es un bloque de construcción valioso en la síntesis orgánica. Se puede utilizar para sintetizar varios derivados de tiofeno que sirven como intermediarios en la producción de moléculas más complejas. Por ejemplo, puede sufrir reacciones como esterificación, alquilación y acoplamiento para crear compuestos con posibles actividades farmacológicas .
Investigación Farmacéutica
Se ha informado que los derivados de tiofeno, incluidos los derivados de this compound, poseen una amplia gama de propiedades terapéuticas. Se utilizan en el desarrollo de fármacos con efectos antiinflamatorios, antipsicóticos, antiarrítmicos y ansiolíticos. La versatilidad de los compuestos de tiofeno los convierte en un foco importante en la química medicinal para la síntesis de nuevos fármacos .
Ciencia de Materiales
En el campo de la ciencia de materiales, los derivados de this compound se utilizan para crear semiconductores orgánicos. Estos materiales son esenciales para desarrollar transistores de efecto de campo orgánico (OFET), que se utilizan en electrónica flexible y pantallas. La parte de tiofeno contribuye a la estabilidad y las propiedades de transporte de carga del semiconductor .
Química Analítica
Este compuesto también es relevante en la química analítica, donde se puede utilizar como un estándar o material de referencia en el análisis cromatográfico y la espectrometría de masas. Su estructura y propiedades bien definidas permiten una calibración precisa y el desarrollo de métodos en el análisis de mezclas complejas .
Safety and Hazards
Mecanismo De Acción
Target of Action
Related compounds have been shown to interact with voltage-gated sodium and calcium channels, as well as the gaba transporter . These targets play crucial roles in the transmission of electrical signals in the nervous system.
Mode of Action
Similar compounds have shown to inhibit neuronal voltage-sensitive sodium and l-type calcium channels . This inhibition can disrupt the normal flow of ions, altering the electrical activity of the neuron and potentially leading to a variety of neurological effects.
Result of Action
The related compounds have shown anticonvulsant and antinociceptive activities, suggesting that (3-methylthiophen-2-yl)methanol may have similar effects .
Propiedades
IUPAC Name |
(3-methylthiophen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-5-2-3-8-6(5)4-7/h2-3,7H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQJEIWAMCLVTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512127 | |
| Record name | (3-Methylthiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63826-56-2 | |
| Record name | (3-Methylthiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 63826-56-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can we infer about the reactivity of (3-Methylthiophen-2-yl)methanol from the synthesis described?
A1: The synthesis of Tiagabine hydrochloride, as described in the research, involves several reactions with (3-Methylthiophen-2-yl)methanol as a key intermediate. [] Firstly, it is formed from the reaction of a Grignard reagent (2-bromo-3-methylthiophene Grignard reagent) with methyl chloroformate and cyclopropylmagnesium bromide. This suggests the alcohol functional group is relatively reactive, readily undergoing reactions like nucleophilic additions. Later in the synthesis, it undergoes ring opening and condensation reactions. This implies the molecule possesses functionalities capable of participating in ring-opening mechanisms and forming new carbon-carbon bonds. Further studies dedicated to exploring the reactivity of (3-Methylthiophen-2-yl)methanol would be needed to provide a more comprehensive understanding.
Q2: Is there information available about the safety and environmental impact of (3-Methylthiophen-2-yl)methanol ?
A2: The provided research focuses solely on the synthesis of Tiagabine hydrochloride and does not offer information regarding the safety or environmental impact of (3-Methylthiophen-2-yl)methanol. [] As with any chemical, especially those involved in pharmaceutical syntheses, understanding its safety profile, potential toxicity, and environmental fate is crucial. Further research and data analysis would be necessary to address these aspects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1338025.png)

![4-Bromo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1338031.png)
